molecular formula C15H17NO4 B8358294 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

Cat. No.: B8358294
M. Wt: 275.30 g/mol
InChI Key: ZJCJWSOPDXZRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(benzyloxy)carbonyl]-3-azabicyclo[320]heptane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(benzyloxy)carbonyl]-3-azabicyclo[320]heptane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
  • 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Uniqueness: 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of the benzyloxycarbonyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

3-phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid

InChI

InChI=1S/C15H17NO4/c17-13(18)15-7-6-12(15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)

InChI Key

ZJCJWSOPDXZRMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 825 mg (2.60 mmol) of 1-ethoxycarbonyl-3-benzyloxycarbonyl-3-azabicyclo[3.2.0]heptane in ethanol (10 ml) cooled in an ice bath was added 5 ml of 1N sodium hydroxide aqueous solution, followed by 2 hours of stirring at room temperature. After neutralization with 1N hydrochloric acid aqueous solution, ethanol was evaporated. The resulting residue was mixed with 1N hydrochloric acid aqueous solution and extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. By evaporating the solvent, 776.6 mg (quantitative) of the title compound was obtained as a crude product.
Name
1-ethoxycarbonyl-3-benzyloxycarbonyl-3-azabicyclo[3.2.0]heptane
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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